molecular formula C42H51ClN4O6 B3026034 3,6-Bis(diethylamino)-9-[2-[[4-[[3-(2,4-dioxocyclohexyl)propoxy]carbonyl]-1-piperazinyl]carbonyl]phenyl]-xanthylium, monochloride

3,6-Bis(diethylamino)-9-[2-[[4-[[3-(2,4-dioxocyclohexyl)propoxy]carbonyl]-1-piperazinyl]carbonyl]phenyl]-xanthylium, monochloride

Cat. No.: B3026034
M. Wt: 743.3 g/mol
InChI Key: WQLZVTHQGGHUNF-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

DCP-Rho1 is synthesized through a series of chemical reactions involving the incorporation of a rhodamine moiety, which allows for its fluorescent properties. The synthetic route typically involves the reaction of a precursor compound with specific reagents under controlled conditions to achieve the desired product .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis of DCP-Rho1 in a laboratory setting involves standard organic synthesis techniques. The compound is purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to ensure its purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

DCP-Rho1 primarily undergoes reactions with sulfenic acids, which are formed through the oxidation of cysteine residues in proteins. This reaction is highly specific and allows for the detection of sulfenic acid modifications in proteins .

Common Reagents and Conditions

The reaction of DCP-Rho1 with sulfenic acids typically occurs under mild oxidative conditions. Common reagents include hydrogen peroxide, alkyl hydroperoxides, and peroxynitrite, which facilitate the formation of sulfenic acids from cysteine residues .

Major Products Formed

The major product formed from the reaction of DCP-Rho1 with sulfenic acids is a fluorescent adduct, which can be detected using fluorescence imaging techniques. This allows for the visualization and study of protein oxidation in various biological contexts .

Scientific Research Applications

DCP-Rho1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:

Mechanism of Action

DCP-Rho1 exerts its effects through the selective reaction with sulfenic acids in proteins. The rhodamine moiety in DCP-Rho1 allows for the fluorescent detection of these modifications, enabling researchers to visualize and study the redox regulation of proteins. The molecular targets of DCP-Rho1 include cysteine residues in proteins that undergo oxidative modifications .

Comparison with Similar Compounds

DCP-Rho1 is unique in its high specificity and sensitivity for sulfenic acids. Similar compounds include DCP-NEt2-Coumarin, which also targets sulfenic acids but has different spectral properties and applications. The comparison between these compounds highlights the advantages of DCP-Rho1 in terms of its fluorescent properties and compatibility with various imaging techniques .

Properties

IUPAC Name

[6-(diethylamino)-9-[2-[4-[3-(2,4-dioxocyclohexyl)propoxycarbonyl]piperazine-1-carbonyl]phenyl]xanthen-3-ylidene]-diethylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H51N4O6.ClH/c1-5-43(6-2)30-16-19-35-38(26-30)52-39-27-31(44(7-3)8-4)17-20-36(39)40(35)33-13-9-10-14-34(33)41(49)45-21-23-46(24-22-45)42(50)51-25-11-12-29-15-18-32(47)28-37(29)48;/h9-10,13-14,16-17,19-20,26-27,29H,5-8,11-12,15,18,21-25,28H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLZVTHQGGHUNF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)N5CCN(CC5)C(=O)OCCCC6CCC(=O)CC6=O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H51ClN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

743.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Bis(diethylamino)-9-[2-[[4-[[3-(2,4-dioxocyclohexyl)propoxy]carbonyl]-1-piperazinyl]carbonyl]phenyl]-xanthylium, monochloride
Reactant of Route 2
Reactant of Route 2
3,6-Bis(diethylamino)-9-[2-[[4-[[3-(2,4-dioxocyclohexyl)propoxy]carbonyl]-1-piperazinyl]carbonyl]phenyl]-xanthylium, monochloride
Reactant of Route 3
Reactant of Route 3
3,6-Bis(diethylamino)-9-[2-[[4-[[3-(2,4-dioxocyclohexyl)propoxy]carbonyl]-1-piperazinyl]carbonyl]phenyl]-xanthylium, monochloride
Reactant of Route 4
3,6-Bis(diethylamino)-9-[2-[[4-[[3-(2,4-dioxocyclohexyl)propoxy]carbonyl]-1-piperazinyl]carbonyl]phenyl]-xanthylium, monochloride
Reactant of Route 5
3,6-Bis(diethylamino)-9-[2-[[4-[[3-(2,4-dioxocyclohexyl)propoxy]carbonyl]-1-piperazinyl]carbonyl]phenyl]-xanthylium, monochloride
Reactant of Route 6
Reactant of Route 6
3,6-Bis(diethylamino)-9-[2-[[4-[[3-(2,4-dioxocyclohexyl)propoxy]carbonyl]-1-piperazinyl]carbonyl]phenyl]-xanthylium, monochloride

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